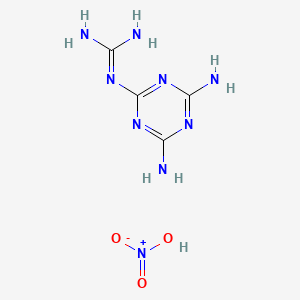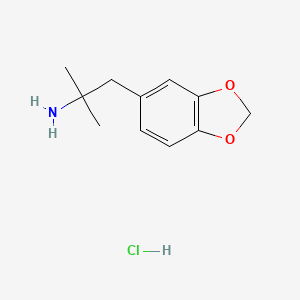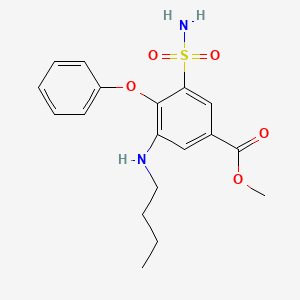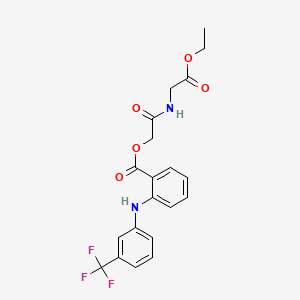
7alpha-Methoxycephalotin Monosodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7alpha-Methoxycephalotin Monosodium Salt is a chemical compound with the molecular formula C17H19N2NaO7S2 and a molecular weight of 450.46 . It is a derivative of cephalotin, a first-generation cephalosporin antibiotic. This compound is known for its enhanced stability and efficacy compared to its parent compound.
Métodos De Preparación
The synthesis of 7alpha-Methoxycephalotin Monosodium Salt involves several steps, starting from cephalotin. The key synthetic route includes the methoxylation of the 7alpha position of cephalotin. The reaction conditions typically involve the use of methanol and a suitable catalyst under controlled temperature and pressure . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
7alpha-Methoxycephalotin Monosodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
7alpha-Methoxycephalotin Monosodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for method development and validation.
Biology: The compound is studied for its interactions with bacterial enzymes and its potential as an antibacterial agent.
Medicine: Research focuses on its efficacy and safety as an antibiotic, particularly against resistant bacterial strains.
Industry: It is used in the development of new antibiotics and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of 7alpha-Methoxycephalotin Monosodium Salt involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparación Con Compuestos Similares
7alpha-Methoxycephalotin Monosodium Salt is unique due to its methoxy group at the 7alpha position, which enhances its stability and resistance to beta-lactamase enzymes. Similar compounds include:
Cephalotin: The parent compound, less stable and more susceptible to beta-lactamase degradation.
Cefazolin: Another first-generation cephalosporin with a different side chain, offering a different spectrum of activity.
Cefuroxime: A second-generation cephalosporin with improved activity against Gram-negative bacteria.
Propiedades
Fórmula molecular |
C17H17N2NaO7S2 |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
sodium;(6R,7S)-3-(acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H18N2O7S2.Na/c1-9(20)26-7-10-8-28-16-17(25-2,15(24)19(16)13(10)14(22)23)18-12(21)6-11-4-3-5-27-11;/h3-5,16H,6-8H2,1-2H3,(H,18,21)(H,22,23);/q;+1/p-1/t16-,17+;/m1./s1 |
Clave InChI |
NZZSIUCUSTZRDH-PPPUBMIESA-M |
SMILES isomérico |
CC(=O)OCC1=C(N2[C@@H]([C@@](C2=O)(NC(=O)CC3=CC=CS3)OC)SC1)C(=O)[O-].[Na+] |
SMILES canónico |
CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CC3=CC=CS3)OC)SC1)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
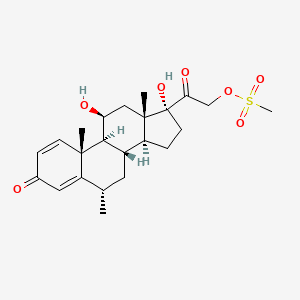
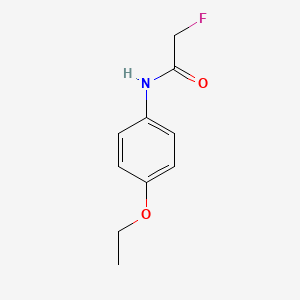
![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
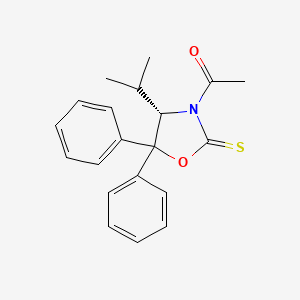
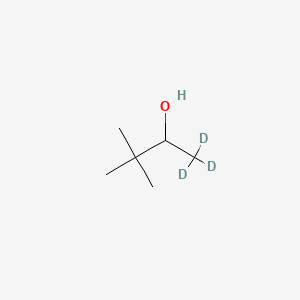
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)
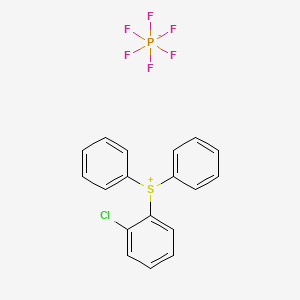

![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)
